BenchChemオンラインストアへようこそ!

6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Regiochemistry NMR spectroscopy Structural elucidation

6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 730992-47-9; molecular formula C₁₂H₉F₃N₂O; molecular weight 254.21 g/mol) is a fluorinated heterocyclic compound comprising a pyrrolo[2,1-b]quinazolin-9-one core bearing a trifluoromethyl substituent at the 6-position of the fused quinazolinone ring system. The compound is classified as a heterocyclic building block and is commercially supplied by multiple vendors—including Enamine (catalog EN300-06822), Santa Cruz Biotechnology (sc-351201), AKSci, and Leyan—typically at ≥95% purity.

Molecular Formula C12H9F3N2O
Molecular Weight 254.212
CAS No. 730992-47-9
Cat. No. B2820637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
CAS730992-47-9
Molecular FormulaC12H9F3N2O
Molecular Weight254.212
Structural Identifiers
SMILESC1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1
InChIInChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2
InChIKeyXPTCIUNLMMBYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 730992-47-9): Chemical Identity, Core Properties, and Sourcing Landscape


6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 730992-47-9; molecular formula C₁₂H₉F₃N₂O; molecular weight 254.21 g/mol) is a fluorinated heterocyclic compound comprising a pyrrolo[2,1-b]quinazolin-9-one core bearing a trifluoromethyl substituent at the 6-position of the fused quinazolinone ring system [1]. The compound is classified as a heterocyclic building block and is commercially supplied by multiple vendors—including Enamine (catalog EN300-06822), Santa Cruz Biotechnology (sc-351201), AKSci, and Leyan—typically at ≥95% purity [2]. Its computed physicochemical properties include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen-bond donors, and zero rotatable bonds, consistent with a compact, lipophilic scaffold suitable for further derivatization [1]. The compound appears in the literature as one regioisomer obtained from three-component cyclization reactions of methyl 3,3,3-trifluoropyruvate with 2-aminobenzylamine and oxo compounds, where precise NMR-based regioisomer assignment was required to distinguish the 6-CF₃ product from its 8-CF₃ counterpart [3].

Why 6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one Cannot Be Freely Interchanged with Its 8-Trifluoromethyl Regioisomer or Non-Fluorinated Congeners


The positioning of the electron-withdrawing trifluoromethyl group on the quinazolinone ring fundamentally alters both the electronic landscape and the reactivity profile of the pyrrolo[2,1-b]quinazolin-9-one scaffold, making regioisomers non-interchangeable in synthetic and pharmacological contexts. In the 6-CF₃ isomer (CAS 730992-47-9), the trifluoromethyl group occupies a position para to the C9 carbonyl, whereas in the 8-CF₃ isomer (CAS 642491-87-0), it is ortho to the carbonyl [1]. This difference is not trivial: the para-CF₃ arrangement in the 6-isomer exerts a distinct inductive electron-withdrawing effect through the aromatic ring, modulating the electrophilicity of the C9 ketone and the C–H acidity of adjacent positions differently than the ortho-CF₃ arrangement [2]. The distinction between these regioisomers required dedicated 1D and 2D NMR experiments—including heteronuclear ¹H–¹⁹F NOE—for unambiguous assignment, underscoring that their structural similarity masks functionally important electronic differences [2]. Furthermore, switching to a non-fluorinated 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold (core MW 186.21) eliminates the lipophilicity enhancement, metabolic stabilization, and potential fluorine-mediated binding interactions conferred by the CF₃ group, consequences well-documented across fluorinated medicinal chemistry [3].

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one Against Its Closest Comparators


Regioisomeric Identity Confirmed by NMR: Distinguishing 6-CF₃ from 8-CF₃ Pyrrolo[2,1-b]quinazolin-9-one

The compound is one of two possible regioisomeric trifluoromethyl-substituted tetrahydropyrroloquinazolinones (type 5 series) generated from the three-component reaction of methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and an oxo compound. The 6-CF₃ regioisomer (target) and 8-CF₃ regioisomer (CAS 642491-87-0) were distinguished using 1D ¹H and ¹³C NMR chemical shift analysis combined with heteronuclear ¹H–¹⁹F NOE experiments; unambiguous assignment required this multi-technique approach, confirming that the CF₃ substituent position is locked at C6 rather than C8 in the target compound [1]. The 6-CF₃ placement produces a distinct ¹H coupling pattern in the aromatic region (H7/H8 doublets versus the H5/H6 pattern of the 8-isomer) and a characteristic ¹⁹F chemical shift signature [1].

Regiochemistry NMR spectroscopy Structural elucidation

Physicochemical Property Differentiation: 6-CF₃ Pyrroloquinazolinone vs. the Unsubstituted Core Scaffold

Introduction of the trifluoromethyl group at the 6-position substantially alters key physicochemical parameters relative to the parent 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold. The target compound exhibits a molecular weight increase of 68.00 Da (254.21 vs. 186.21 g/mol), an XLogP3 shift from approximately 0.8 (unsubstituted) to 1.8 (6-CF₃), and an increase in heavy atom count from 14 to 18, while the hydrogen-bond acceptor count rises from 2 to 5 [1][2]. The topological polar surface area (TPSA) remains essentially unchanged (32.7 Ų for both), indicating that the CF₃ group adds lipophilicity without expanding polar surface area [1]. These changes move the compound further toward rule-of-five compliant lead-like chemical space while enhancing passive membrane permeability potential [3].

Physicochemical profiling Lipophilicity Drug-likeness

Documented GHS Hazard Profile Enables Compliant Laboratory Procurement and Handling

The target compound carries a harmonized GHS classification notified to the ECHA C&L Inventory by one registrant, with 100% agreement across all notified hazard categories. The classified hazards are: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. The GHS signal word is 'Warning.' In contrast, the closest commercially listed analog, 8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 642491-87-0), has no GHS classification data publicly available in the ECHA C&L Inventory, creating an informational gap for institutional safety review committees [2].

Safety compliance GHS classification Laboratory handling

Position-Specific Synthetic Utility: 6-CF₃ Substitution Leaves Key Positions 7 and 8 Available for Further Derivatization

Within the broader pyrrolo[2,1-b]quinazolin-9-one class, the 7-position has been established as a critical vector for modulating biological activity. The 2025 study by Turgunov et al. demonstrated that 7-aryl-substituted 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones exhibit cholinesterase inhibitory activity, with the most potent analog (7-(3-chloro-4-fluorophenyl)) achieving an IC₅₀ of 6.084 ± 0.26 μM against acetylcholinesterase [1]. The target compound's 6-CF₃ substitution pattern is strategically complementary: the CF₃ group occupies position 6 while leaving positions 7 and 8 unsubstituted and available for further functionalization via electrophilic aromatic substitution, cross-coupling, or directed C–H activation [2][3]. This contrasts with the 8-CF₃ isomer, where the CF₃ group occupies position 8—a site that may be more sterically hindered and electronically deactivated for certain transformations—and also with 7-substituted analogs where the most impactful SAR position is already blocked [1].

Medicinal chemistry Building block utility Structure–activity relationship

Evidence-Backed Application Scenarios Where 6-(Trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one Delivers Verifiable Advantage


Medicinal Chemistry Hit-to-Lead Programs Requiring Fluorinated Pyrroloquinazolinone Building Blocks with Preserved C7 Derivatization Potential

The 6-CF₃ isomer uniquely combines a metabolically stabilizing and lipophilicity-enhancing CF₃ group at C6 with an unsubstituted C7 position—the site demonstrated by Turgunov et al. (2025) to drive cholinesterase inhibitory potency (lead IC₅₀ = 6.084 μM) [1]. Medicinal chemistry teams pursuing Alzheimer's disease targets, neuroprotective NMDAR antagonists (cf. Zhang et al. 2018), or kinase inhibitors built on the pyrrolo[2,1-b]quinazolin-9-one scaffold can use this building block to install the CF₃ pharmacokinetic handle while retaining full freedom to optimize the C7 aryl/heteroaryl substituent via Suzuki–Miyaura cross-coupling, as validated by the CN-118772160-A patent methodology [2][3].

Regulatory-Compliant Compound Procurement for Institutional Screening Collections and Core Facilities

The target compound's complete ECHA-notified GHS classification (H302, H315, H319, H335; Signal: Warning) enables procurement officers and compound management groups to satisfy institutional safety review requirements without resorting to default maximum-hazard assumptions that inflate handling costs [1]. In comparison, the closest regioisomeric analog (8-CF₃, CAS 642491-87-0) lacks any publicly available GHS data, creating a documentation gap that can delay or block acquisition in universities, government laboratories, and pharmaceutical compound management groups operating under ISO or GLP-compliant safety protocols [2].

Structure–Activity Relationship Studies Investigating the Electronic Effect of para- vs. ortho-CF₃ Substitution on Quinazolinone Reactivity and Target Binding

The well-characterized regioisomeric identity of the 6-CF₃ compound—confirmed by 1D and 2D NMR methods including ¹H–¹⁹F NOE in the foundational Dolenský et al. (2010) study—makes it an essential tool compound for systematic SAR investigations into how the spatial relationship between the CF₃ substituent and the C9 carbonyl (para in 6-isomer vs. ortho in 8-isomer) modulates electrophilicity, hydrogen-bond acceptor strength, and target protein binding [1]. The distinct InChIKeys (XPTCIUNLMMBYKQ-UHFFFAOYSA-N vs. PTUCOBOYIQVGQL-UHFFFAOYSA-N) provide unambiguous identity verification for publication and patent filing, mitigating the risk of regioisomer misassignment that historically plagued this compound class [1].

Parallel Library Synthesis Leveraging the 6-CF₃ Scaffold's Physicochemical Profile for CNS Drug Discovery

With a computed XLogP3 of 1.8, TPSA of 32.7 Ų, zero hydrogen-bond donors, and molecular weight of 254.21 g/mol, the 6-CF₃ compound sits within favorable CNS drug-like property space (rule-of-five compliant, TPSA < 60–70 Ų threshold for BBB penetration) while offering a 68 Da mass advantage and ~1.0 log unit lipophilicity gain over the non-fluorinated parent scaffold [1][2]. This profile supports its use as a core building block for parallel library synthesis targeting neurodegenerative disease pathways, where the ChEMBL/BindingDB-confirmed baseline AChE inhibitory activity of the scaffold class (IC₅₀ = 24,000 nM for the unsubstituted core) provides a starting point for potency optimization through C7 and C8 diversification [3].

Quote Request

Request a Quote for 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.